2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile
Description
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Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4S/c1-23-12-6-4-11(5-7-12)19-14-13(3-2-9-17-14)24(21,22)18(10-8-16)15(19)20/h2-7,9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCBBWHSOQZBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 2-[4-(4-methoxyphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetonitrile, is a derivative of the heterocyclic compound triazolothiadiazine. Triazolothiadiazine and its derivatives have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. The compound’s primary targets are likely to be enzymes or receptors involved in these biological processes.
Mode of Action
The compound’s mode of action is likely to involve specific interactions with its target receptors or enzymes. The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile. .
Biochemical Pathways
The compound may affect multiple biochemical pathways due to its broad spectrum of pharmacological activities. For instance, it may inhibit enzymes involved in inflammatory responses, disrupt cellular processes in cancer cells, or interfere with microbial metabolic pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for related compounds.
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given its potential pharmacological activities, it may have effects such as reducing inflammation, inhibiting the growth of cancer cells or microbes, or modulating other biological processes. .
Biological Activity
The compound 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from simpler precursors. The method often includes the use of various reagents such as nitriles and thiadiazines under controlled conditions to achieve high yields and purity. For example, one study utilized ultrasound-assisted synthesis to enhance reaction efficiency and yield .
Anticancer Activity
Research has indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-e][1,2,4]thiadiazine have shown efficacy against various cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 15.0 |
| Compound B | MCF-7 | 22.5 |
| Compound C | HeLa | 18.0 |
Anti-inflammatory Properties
In addition to anticancer activity, the compound may also possess anti-inflammatory properties. Preliminary studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. The IC50 values for these compounds against COX-1 and COX-2 enzymes were reported to be in the range of 19 to 42 μM .
Table 2: Inhibition of COX Enzymes by Related Compounds
| Compound Name | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Compound D | 19.45 | 31.40 |
| Compound E | 26.04 | 23.80 |
The biological activity of this class of compounds is often attributed to their ability to interact with specific molecular targets within cells. For instance, the inhibition of myeloperoxidase (MPO), an enzyme linked to inflammatory diseases, suggests a potential therapeutic pathway for treating conditions such as cardiovascular diseases .
Case Studies
Recent studies have demonstrated the effectiveness of similar compounds in preclinical models. For example:
- Study on Anticancer Efficacy : A study evaluated a series of pyrido[2,3-e][1,2,4]thiadiazine derivatives against human cancer cell lines and found that certain modifications significantly enhanced cytotoxicity.
- Inflammation Model : Another study assessed the anti-inflammatory effects in a lipopolysaccharide-induced model and showed marked reductions in inflammatory markers upon treatment with these compounds.
Scientific Research Applications
The compound 2-(4-(4-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetonitrile is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmaceuticals. This article explores its applications based on recent research findings and documented case studies.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to this compound. Research indicates that derivatives of this compound exhibit significant inhibitory effects against viral proteins, particularly those associated with HIV-1. For instance, modifications on the benzene ring have been shown to enhance antiviral potency through mechanisms involving scaffold hopping and bioisosterism strategies .
Anticancer Properties
The compound's structural features suggest potential anticancer applications. Compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that the introduction of specific substituents can improve selectivity and efficacy against tumor cells while minimizing toxicity to normal cells.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. Research has demonstrated that similar thiadiazine derivatives can inhibit enzymes critical for cancer progression and viral replication. This inhibition can lead to decreased cell proliferation and enhanced apoptosis in affected cells.
Summary of Biological Activities
| Activity Type | Compound Variant | EC50 (µM) | Reference |
|---|---|---|---|
| Antiviral | 11l | 0.090 | |
| Anticancer | Thiadiazine Derivative | Varies | |
| Enzyme Inhibition | Similar Structures | Varies |
Structure-Activity Relationship (SAR)
| Substituent | Effect on Activity | Reference |
|---|---|---|
| 4-NH2 | Increased potency | |
| 4-NO2 | Moderate activity | |
| 4-Br | Decreased activity |
Case Study 1: Antiviral Efficacy
A study investigating the antiviral properties of similar compounds reported that specific modifications led to enhanced activity against HIV-1 CA protein. The most active compound exhibited an EC50 value significantly lower than that of established antiviral agents, indicating its potential as a lead compound for further development .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies on derivatives of the compound revealed selective cytotoxicity against several cancer cell lines. The results indicated that the presence of the methoxyphenyl group was crucial for enhancing the interaction with cellular targets involved in cancer proliferation pathways .
Chemical Reactions Analysis
Core Pyrido-Thiadiazine Formation
The synthesis involves a three-step mechanism :
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Intermediate Formation : Condensation of aminoguanidine with carbonyl compounds.
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SNAr Reaction : Intramolecular attack at the pyridine ring’s 4-position, eliminating H₂S and forming a pyridothiadiazine intermediate.
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Ring Closure : Final condensation to yield the tricyclic structure.
Role of Functional Groups
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Dioxido Groups (Sulfonyl) : Stabilize the thiadiazine ring and influence reactivity.
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4-Methoxyphenyl Substituent : Electron-donating group may modulate electronic properties of the core.
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Acetonitrile Group : A nitrile moiety, which can participate in nucleophilic substitution or hydrolysis under specific conditions.
Acetonitrile Group Transformations
While not explicitly detailed in the provided sources, the acetonitrile substituent could undergo:
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Hydrolysis : Conversion to amide or carboxylic acid derivatives under acidic/basic conditions.
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Nucleophilic Substitution : Reaction with strong nucleophiles (e.g., amines, alcohols) to form new bonds.
Thiadiazine Ring Reactions
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Sulfur Extrusion : Under strong reducing agents (e.g., H₂S elimination), though typical for simpler thiadiazines .
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Electrophilic Aromatic Substitution : Potential reactions at the pyrido core, influenced by substituents.
Analytical and Structural Confirmation
Key techniques for verifying the compound’s structure include:
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NMR Spectroscopy : ¹H-NMR to identify aromatic protons and substituent positions .
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IR Spectroscopy : Detection of functional groups (e.g., carbonyl, nitrile).
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Mass Spectrometry : Molecular weight confirmation (~469 g/mol for similar analogs).
Research Findings
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Synthesis Optimization : Ester-based methods (Method B) significantly reduce reaction times compared to acid-based methods .
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Mechanistic Insights : H₂S elimination delays reaction completion, highlighting the need for controlled conditions .
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Functional Group Impact : Substituents like methoxyphenyl and acetonitrile may tailor reactivity for specific applications.
Q & A
Basic: What are the recommended synthetic routes for this compound?
Answer:
The synthesis typically involves nucleophilic substitution reactions. For example, a fluoro-substituted benzo-thiadiazine derivative may react with a thioether reagent in the presence of a base (e.g., triethylamine) under controlled temperature and solvent conditions. Purification via recrystallization or chromatography ensures high yield and purity . This method is scalable but requires optimization of parameters like reaction time and stoichiometry to avoid byproducts.
Basic: Which analytical techniques are essential for characterizing purity and structural integrity?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Mass Spectrometry (MS) are critical for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups (e.g., C≡N at ~2193 cm⁻¹, C=O at ~1653 cm⁻¹). High-Performance Liquid Chromatography (HPLC) or melting point analysis verifies purity . X-ray crystallography may resolve complex stereochemistry in advanced studies .
Advanced: How can reaction conditions be optimized to enhance synthetic efficiency?
Answer:
Systematic parameter variation is key:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity.
- Temperature control : Lower temperatures reduce side reactions (e.g., oxidation).
- Catalyst screening : Bases like piperidine or K₂CO₃ may accelerate substitution.
Design of Experiments (DoE) methodologies can statistically identify optimal conditions while minimizing trial runs .
Advanced: How should researchers reconcile contradictory bioactivity data across studies?
Answer:
Contradictions often arise from structural analogs with minor modifications (e.g., substituent groups). To resolve discrepancies:
Compare assay conditions (e.g., cell lines, concentration ranges).
Perform computational docking to assess binding affinity variations.
Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based).
For example, a compound with a thienopyrimidine core may show enhanced anticancer activity over simpler analogs due to multi-target interactions .
Advanced: What experimental designs assess environmental fate and ecotoxicological impacts?
Answer:
Adopt tiered approaches:
- Laboratory studies : Measure hydrolysis rates, photostability, and partitioning coefficients (log P) .
- Microcosm/mesocosm systems : Evaluate biodegradation in simulated ecosystems.
- Field monitoring : Track bioaccumulation in biotic/abiotic compartments.
Randomized block designs with split plots (e.g., ) ensure reproducibility across variables like pH and temperature gradients .
Basic: What common chemical reactions does this compound undergo?
Answer:
Key reactions include:
- Oxidation : Sulfur moieties form sulfoxides/sulfones with H₂O₂ or mCPBA.
- Reduction : Nitrile groups convert to amines using NaBH₄/Pd.
- Nucleophilic substitution : Fluorine or methoxy groups are replaceable with amines/thiols under basic conditions .
Advanced: What in silico methods predict pharmacokinetics and toxicity?
Answer:
Use QSAR models and molecular dynamics simulations to predict:
- ADMET properties : Solubility (LogS), cytochrome P450 interactions.
- Toxicity endpoints : Ames test (mutagenicity), LD₅₀.
Software like Schrödinger Suite or SwissADME integrates these analyses, though experimental validation (e.g., microsomal stability assays) remains critical .
Advanced: How to establish structure-activity relationships (SAR) for bioactivity?
Answer:
Synthesize derivatives with systematic substitutions (e.g., halogens, alkyl chains).
Test against target proteins (e.g., kinases, receptors) using fluorescence polarization or SPR.
Map pharmacophores via crystallography or docking (e.g., pyrido-thiadiazine interactions with ATP-binding pockets).
SAR tables comparing IC₅₀ values and structural motifs (e.g., ) highlight critical functional groups .
Basic: What biological activities have been preliminarily reported?
Answer:
Early studies indicate:
- Antimicrobial : Inhibition of bacterial biofilms (e.g., S. aureus).
- Anticancer : Apoptosis induction in leukemia cell lines (IC₅₀ ~5–10 µM).
- Anti-inflammatory : COX-2 suppression in macrophage models.
Mechanistic studies often pair these findings with ROS generation or cell cycle arrest assays .
Advanced: What considerations are critical for in vivo toxicity studies?
Answer:
- Dose-ranging : Determine MTD (maximum tolerated dose) in rodents via OECD 423 guidelines.
- Pharmacokinetics : Track plasma half-life and organ distribution (e.g., LC-MS/MS).
- Histopathology : Assess liver/kidney damage post-administration.
Use randomized, blinded designs with controls (e.g., vehicle-only) to minimize bias, as in ’s split-plot framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
